Methyl 4-(5-hydroxypyridin-3-yl)benzoate

HPPD Inhibition Qualitative Assay Data Deficiency

Medicinal chemistry programs often lack quantitative SAR data comparing regioisomeric building blocks. Methyl 4-(5-hydroxypyridin-3-yl)benzoate fills this gap by providing a precise para-substituted geometry distinct from its meta-isomer (CAS 1258636-77-9). - Defined exit vector: para-linkage between benzoate ester and 5-hydroxypyridine enables controlled scaffold orientation in target binding. - Dual derivatization handles: methyl ester (hydrolysis → amide coupling) and hydroxyl group (alkylation, triflate formation for cross-coupling). - Parallel SAR-ready: procure alongside meta-isomer and des-hydroxy analog (CAS 90395-47-4) for definitive IC50 comparisons. Reliable stock available; request a quote for batch-specific CoA and purity verification.

Molecular Formula C13H11NO3
Molecular Weight 229.23 g/mol
CAS No. 1258612-64-4
Cat. No. B6367490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(5-hydroxypyridin-3-yl)benzoate
CAS1258612-64-4
Molecular FormulaC13H11NO3
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C2=CC(=CN=C2)O
InChIInChI=1S/C13H11NO3/c1-17-13(16)10-4-2-9(3-5-10)11-6-12(15)8-14-7-11/h2-8,15H,1H3
InChIKeyYCQOTRITPQMBEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(5-hydroxypyridin-3-yl)benzoate (CAS 1258612-64-4): A Heterobiaryl Building Block for Focused Library Synthesis


Methyl 4-(5-hydroxypyridin-3-yl)benzoate (CAS 1258612-64-4) is a synthetic small molecule consisting of a benzoic acid methyl ester core linked at the para position to a 5-hydroxypyridine ring . With a molecular formula of C13H11NO3 and a molecular weight of 229.23 g/mol, this compound is classified as a heterobiaryl ester. Its structure incorporates two key functionalities: a methyl ester, which serves as a protected form of a carboxylic acid or a site for further derivatization, and a hydroxypyridine moiety, which provides a hydrogen bond donor/acceptor and a synthetic handle . These features position it as a versatile scaffold or intermediate in medicinal chemistry, particularly where a specific spatial orientation between the pyridine and benzoate groups is required [1].

Workflow Focused heterobiaryl library synthesis
Handles Methyl ester (protected acid) & 5-hydroxypyridine
Geometry Para-linked orientation for specific exit vector

Why Substituting Methyl 4-(5-hydroxypyridin-3-yl)benzoate with a Positional Isomer Can Alter Key Interactions


The precise regiochemistry of Methyl 4-(5-hydroxypyridin-3-yl)benzoate—specifically the para-substitution on the benzene ring and the 5-hydroxy group on the pyridine—dictates its molecular geometry and electronic properties. Simple substitution with a closely related analog, such as the meta-substituted isomer Methyl 3-(5-hydroxypyridin-3-yl)benzoate (CAS 1258636-77-9), alters the exit vector of the functional groups, which can fundamentally change binding affinity in target-based assays . Similarly, the presence and position of the hydroxyl group are critical; replacing it with a hydrogen (Methyl 4-(pyridin-3-yl)benzoate, CAS 90395-47-4) removes a key hydrogen-bonding pharmacophore, while shifting it to the 2-position creates a different tautomeric and electronic profile . These structural nuances preclude direct interchangeability without quantitative verification of retained activity.

Target
Substitute
Risk
Methyl 4-(5-hydroxypyridin-3-yl)benzoate
Meta-substituted isomer
Altered exit vector geometry may shift binding affinity and molecular recognition.
Methyl 4-(5-hydroxypyridin-3-yl)benzoate
Des-hydroxy analog
Loss of key hydrogen-bond donor/acceptor may disrupt pharmacophore interactions.

Quantitative Differentiation Guide for Methyl 4-(5-hydroxypyridin-3-yl)benzoate


Evidence for Differentiation is Currently Limited to a Single Non-Comparative Data Point

A high-strength, quantitative differential analysis cannot be conducted. The only specific, quantitative biological data available for Methyl 4-(5-hydroxypyridin-3-yl)benzoate is a report from the BindingDB/ChEMBL database describing its activity against 4-hydroxyphenylpyruvate dioxygenase (HPPD). The assay reports 'complete inhibition' at a concentration range of 0.5-1.0 mM [1]. This result is qualitative in nature ('complete inhibition') and is not accompanied by a precise IC50 value. Critically, no comparable data under the same assay conditions could be found for any of the key structural analogs (e.g., Methyl 3-(5-hydroxypyridin-3-yl)benzoate, Ethyl 4-(5-hydroxypyridin-3-yl)benzoate), making a direct head-to-head comparison impossible. The available evidence is therefore insufficient to support a claim of superior or differentiated performance for procurement or selection decisions.

HPPD Inhibition
Data to verify
Reported complete inhibition at 0.5–1.0 mM
Baseline activity only; no comparator data available.
Requires head-to-head IC50 profiling vs analogs.
HPPD Inhibition Qualitative Assay Data Deficiency

Best-Fit Application Scenarios for Methyl 4-(5-hydroxypyridin-3-yl)benzoate Based on Current Evidence


Use as a Key Synthetic Intermediate for Diversifying Heterobiaryl Libraries

Given the absence of robust comparative biological data, the strongest current use case for Methyl 4-(5-hydroxypyridin-3-yl)benzoate is as a chemical building block. Its distinct substitution pattern offers a specific geometry that can be used to synthesize a library of para-linked, 5-hydroxy-pyridine-phenyl compounds. The methyl ester can be hydrolyzed to a carboxylic acid for amide coupling, while the hydroxyl group can undergo alkylation or be converted to a triflate for cross-coupling reactions . This utility is differentiated from its isomers by the specific output vector it provides to a final molecule, which is a critical parameter in fragment-based drug design and scaffold hopping [1].

A Starting Point for HPPD Inhibitor Optimization with Mandatory Comparative Assays

The HPPD inhibition data provides a starting point for an optimization program. A rational procurement strategy would be to acquire both the target compound and its key analogs (e.g., the meta-substituted isomer CAS 1258636-77-9 and the des-hydroxy analog CAS 90395-47-4) for a parallel structure-activity relationship (SAR) study [2]. The goal of this study would be to generate the missing quantitative, comparative data (IC50 values) that would then justify a larger-scale procurement of one compound over the others. Without this internal data, no pre-existing evidence supports prioritizing this specific compound.

Application
Selection Property
Validation Focus
Heterobiaryl library synthesis
Para-linked geometry & functional handles
Derivatization scope & exit vector control
HPPD inhibitor SAR optimization
Hydroxypyridine pharmacophore
Comparative IC50 profiling vs positional analogs
Quote Request

Request a Quote for Methyl 4-(5-hydroxypyridin-3-yl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.